molecular formula C14H10FN7 B2702594 (2E)-3-(4-fluorophenyl)-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile CAS No. 1164552-43-5

(2E)-3-(4-fluorophenyl)-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile

Cat. No.: B2702594
CAS No.: 1164552-43-5
M. Wt: 295.281
InChI Key: OYBMJZWODHVKCT-VZUCSPMQSA-N
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Description

(2E)-3-(4-fluorophenyl)-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their wide range of applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-fluorophenyl)-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step may involve a nucleophilic substitution reaction where a fluorobenzene derivative reacts with a suitable electrophile.

    Formation of the acrylonitrile moiety: This can be done through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-fluorophenyl)-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to amines.

    Substitution: The triazole and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, alkylating agents, or acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations.

Biology

In biology, triazole derivatives are often explored for their potential as enzyme inhibitors, antifungal agents, and antimicrobial agents.

Medicine

In medicine, compounds with triazole rings are studied for their potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties.

Industry

In industry, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.

Mechanism of Action

The mechanism of action of (2E)-3-(4-fluorophenyl)-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar chemical properties.

    Fluconazole: A triazole antifungal agent with a similar structure.

    Voriconazole: Another triazole antifungal with a fluorophenyl group.

Uniqueness

The uniqueness of (2E)-3-(4-fluorophenyl)-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to other triazole derivatives.

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN7/c15-12-3-1-10(2-4-12)5-11(6-16)14-19-13(20-21-14)7-22-9-17-8-18-22/h1-5,8-9H,7H2,(H,19,20,21)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBMJZWODHVKCT-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C2=NNC(=N2)CN3C=NC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C2=NNC(=N2)CN3C=NC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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